4-Bromobenzo[d]oxazole-2-thiol
Description
Significance of Benzo[d]oxazole-2-thiol Scaffolds in Advanced Chemical Research
The benzo[d]oxazole-2-thiol scaffold and its derivatives are recognized for their broad spectrum of biological activities and their utility as versatile intermediates in organic synthesis. nih.govresearchgate.net This structural motif is present in numerous compounds with applications in pharmaceutical and materials science research. chemimpex.com For example, derivatives of benzo[d]oxazole-2-thiol have been investigated for their potential as neuroprotective agents. nih.gov The thiol group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. The ability to functionalize this position is crucial for developing new molecules with tailored properties.
The versatility of the benzo[d]oxazole-2-thiol scaffold is further demonstrated by its use in the synthesis of compounds with potential anticancer and antimicrobial properties. researchgate.netresearchgate.net The core structure serves as a key building block, and modifications at various positions of the benzoxazole (B165842) ring have led to the discovery of potent and selective bioactive molecules. The structure-activity relationship studies of benzoxazole derivatives often reveal that the nature and position of substituents are critical for their biological efficacy. researchgate.netesisresearch.org
Below is a table detailing the chemical properties of 4-Bromobenzo[d]oxazole-2-thiol.
| Property | Value |
| IUPAC Name | 4-bromo-3H-1,3-benzoxazole-2-thione |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| CAS Number | 1803813-98-0 |
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
4-bromo-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11) |
InChI Key |
IIAVFYFTLOQXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromobenzo D Oxazole 2 Thiol and Analogous Derivatives
Strategies for Benzoxazole-2-thiol Core Synthesis
The foundational step in producing many substituted benzoxazole-2-thiols is the creation of the unsubstituted core structure. This is typically achieved through cyclization reactions that form the five-membered oxazole (B20620) ring fused to a benzene (B151609) ring.
Cyclization Reactions Involving 2-Aminophenol (B121084) and Carbon Disulfide
A well-established and fundamental method for synthesizing the benzoxazole-2-thiol core involves the reaction of a 2-aminophenol with carbon disulfide. This reaction is a classic cyclization process where the amino and hydroxyl groups of the 2-aminophenol react with the carbon disulfide molecule.
The process is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent like ethanol. The 2-aminophenol acts as a binucleophile, with the amino group initially attacking the carbon of carbon disulfide, followed by an intramolecular cyclization involving the hydroxyl group, which leads to the formation of the benzoxazole-2-thiol ring system and the elimination of a water molecule. This method is valued for its use of readily available starting materials.
One-Pot Cyclization Methods (e.g., with Tetramethylthiuram Disulfide)
To improve efficiency and simplify procedures, one-pot synthetic methods have been developed. researchgate.net These methods combine multiple reaction steps into a single process without isolating intermediates. One such example is the use of tetramethylthiuram disulfide (TMTD) as a thiocarbonyl surrogate. researchgate.net
In this approach, 2-aminophenol can be reacted with TMTD to form the 2-mercaptobenzoxazole (B50546) intermediate, which can then be further reacted in the same pot. researchgate.net For instance, research has shown that TMTD can react with 2-aminophenol to form the 2-mercaptobenzo heterocycle through cyclization, which can then undergo a subsequent C-S bonding reaction. researchgate.net These one-pot syntheses are often characterized by mild reaction conditions and operational simplicity, making them valuable in organic synthesis. researchgate.net
Regioselective Bromination Approaches for Benzoxazole (B165842) Scaffolds
To synthesize the target molecule, 4-Bromobenzo[d]oxazole-2-thiol, a bromine atom must be introduced onto the benzene ring of the benzoxazole scaffold. The key challenge is to control the position of bromination, a concept known as regioselectivity.
Direct Bromination Methods
Direct bromination involves treating the pre-formed benzoxazole-2-thiol with a brominating agent. However, controlling the position of the incoming bromine atom can be challenging. The substitution pattern is dictated by the directing effects of the heterocyclic ring and the thiol group. Electrophilic aromatic substitution on the benzoxazole ring can lead to a mixture of isomers.
For related heterocyclic systems, such as 2,1,3-benzothiadiazole, direct bromination with agents like bromine in hydrobromic acid has been used to produce monobrominated products. mdpi.comnih.gov The reaction conditions, including temperature and the specific brominating agent, are critical in determining the yield and regioselectivity of the product. mdpi.com For instance, heating with excess bromine in HBr at 80°C has been shown to yield a single mono-brominated product in some heterocyclic systems. mdpi.com
Synthesis via Brominated 2-Aminophenol Precursors
A more controlled and regioselective approach to synthesizing this compound is to start with a precursor that already contains the bromine atom at the desired position. For the synthesis of the 4-bromo derivative, the required starting material is 2-amino-3-bromophenol (B111245).
The synthesis proceeds by the cyclization of this brominated precursor with a thiocarbonyl source like carbon disulfide. This method ensures that the bromine atom is unambiguously located at the 4-position of the final benzoxazole-2-thiol product. This strategy bypasses the potential regioselectivity issues associated with the direct bromination of the benzoxazole scaffold. Research on related benzoxazole syntheses confirms that various substituents on the 2-aminophenol ring, including bromo groups, are well-tolerated in cyclization reactions. organic-chemistry.org
Advanced Synthetic Approaches and Reaction Conditions
Modern organic synthesis continuously seeks to develop more efficient, environmentally friendly, and versatile methods. For the synthesis of benzoxazole derivatives, several advanced approaches have been reported.
These include the use of novel catalysts, such as metal catalysts, nanocatalysts, and ionic liquids, to promote the cyclization reaction under milder conditions. rsc.org Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields. nih.gov For example, methods using triphenylbismuth (B1683265) dichloride as a promoter allow for the synthesis of 2-substituted benzoxazoles under mild conditions from 2-aminophenols and thioamides. beilstein-journals.orgnih.gov Other advanced methods focus on the condensation of 2-aminophenols with various carbonyl compounds like aldehydes or carboxylic acid derivatives, often employing catalysts to enhance efficiency. nih.govnih.gov The development of one-pot reactions that combine cyclization with other transformations is also a significant area of advancement, offering streamlined access to complex benzoxazole derivatives. researchgate.netbeilstein-journals.orgnih.gov
Data Tables
Table 1: Comparison of Synthetic Strategies for Benzoxazole-2-thiol Core
| Method | Reagents | Key Features |
| Classical Cyclization | 2-Aminophenol, Carbon Disulfide, Base (e.g., KOH) | Well-established, uses readily available materials. |
| One-Pot Cyclization | 2-Aminophenol, Tetramethylthiuram Disulfide (TMTD) | Mild conditions, operational simplicity, avoids isolation of intermediates. researchgate.net |
Table 2: Regioselective Bromination Approaches
| Approach | Description | Key Advantage |
| Direct Bromination | Treatment of benzoxazole-2-thiol with a brominating agent. | Single-step addition of bromine. |
| Synthesis from Precursor | Cyclization of a pre-brominated starting material (2-amino-3-bromophenol). | Unambiguous control of bromine position (regioselectivity). |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. arkat-usa.orgnih.gov This technique has been successfully applied to the synthesis of various oxazole derivatives. nih.govijpsonline.com
In a typical microwave-assisted approach for synthesizing benzoxazole derivatives, a mixture of a 2-aminophenol, an aldehyde, and a catalyst is irradiated with microwaves. mdpi.com For instance, a one-pot, three-component reaction of a substituted 2-aminophenol, a benzaldehyde, and a phenacyl bromide can be carried out in the presence of a base like cesium carbonate under microwave irradiation to yield 3,4-dihydro-2H-benzo[b] ijpsonline.comnih.govoxazines. arkat-usa.org This method has been shown to reduce reaction times from hours to minutes and improve yields. arkat-usa.org
The use of green catalysts, such as deep eutectic solvents (DES), has also been explored in the microwave-assisted synthesis of benzoxazoles. mdpi.com For example, the cyclization of 2-aminophenols and benzaldehydes using a choline (B1196258) chloride-based DES as a catalyst under solvent-free microwave irradiation provides 2-arylbenzoxazoles in good to excellent yields. mdpi.com A key advantage of this method is the potential for catalyst recovery and reuse without a significant loss of activity. mdpi.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2H-Benzo[b] ijpsonline.comnih.govoxazines arkat-usa.org
| Method | Reaction Time | Yield |
| Conventional Heating | Hours | Moderate |
| Microwave Irradiation | 3-5 minutes | Improved |
Continuous Flow Reactor Methodologies
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. nih.govuc.pt This technology has been increasingly adopted in the pharmaceutical industry for the synthesis of various drug intermediates and active pharmaceutical ingredients. nih.gov
The synthesis of complex heterocyclic structures, including oxazoles, has been successfully demonstrated using continuous flow systems. uc.ptresearchgate.net These systems often involve the telescoping of multiple reaction steps, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. researchgate.net For instance, a high-throughput methodology for the synthesis of 1,2,4-oxadiazole (B8745197) libraries has been developed using an integrated synthesis and purification platform in a continuous flow process. researchgate.net This process involves a low-temperature peptide coupling followed by a high-temperature cyclization. researchgate.net
While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the provided search results, the principles of flow chemistry are broadly applicable to the synthesis of related heterocyclic compounds. The modular nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and purity. uc.pt
Metal-Catalyzed Syntheses (e.g., Palladium Catalysis)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org These methods have been instrumental in the synthesis of a wide array of functionalized heterocyclic compounds.
The synthesis of benzoxazole derivatives can be achieved through palladium-catalyzed intramolecular C-H activation and annulation reactions. rsc.org For example, N-phenoxyacetamides can react with aldehydes in the presence of a palladium catalyst to form 1,2-benzisoxazoles through a [4+1] annulation pathway. rsc.org This method allows for the simultaneous construction of C-C and C=N bonds. rsc.org
Furthermore, palladium-catalyzed direct arylation reactions have been employed for the functionalization of oxazole rings. dntb.gov.ua For instance, the reaction of oxazoles with aryl bromides, chlorides, or triflates in the presence of a palladium catalyst can lead to the formation of C-2 or C-5 arylated oxazoles with high regioselectivity. dntb.gov.ua The choice of base and reaction conditions can influence the selectivity of the arylation. dntb.gov.ua While not directly demonstrated for this compound, these palladium-catalyzed methodologies represent a powerful approach for the synthesis and derivatization of the benzoxazole core.
Silver-Catalyzed Tandem Condensation Reactions for Related Sulfoxide (B87167) Derivatives
Silver-catalyzed reactions have gained prominence in organic synthesis due to their high efficiency, selectivity, and environmental friendliness. nih.gov A notable application is the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives through a silver-catalyzed tandem condensation reaction. nih.gov
This process involves the reaction of substituted 2-aminophenols with formaldehyde (B43269) and substituted benzenethiols. nih.gov The reaction proceeds under mild conditions and offers an economical route to C(sp2)–sulfoxide bond formation. nih.gov Mechanistic studies suggest that the reaction may proceed through the formation of a benzo[d]oxazole intermediate, which then reacts with a thiol in the presence of an oxidizing agent like hydrogen peroxide to yield the target sulfoxide product. nih.gov
Table 2: Silver-Catalyzed Synthesis of 2-(Phenylsulphinyl)benzo[d]oxazole Derivatives nih.gov
| Reactants | Catalyst | Product | Yield |
| 2-Aminophenol, Formaldehyde, Benzenethiol | Silver Catalyst | 2-(Phenylsulphinyl)benzo[d]oxazole | 71% (for a model reaction) |
Industrial Production Methodologies and Scalability
The scalability of a synthetic route is a critical consideration for the industrial production of any chemical compound. Methodologies that are efficient on a laboratory scale must be adaptable to larger-scale manufacturing without significant loss of yield or purity and while ensuring operational safety.
Microwave-assisted synthesis, while highly efficient on a lab scale, can present challenges for direct scale-up due to the limited penetration depth of microwaves. nih.gov However, the development of continuous flow microwave reactors is addressing this limitation.
Continuous flow chemistry is inherently scalable. nih.govuc.pt Increasing production capacity can often be achieved by running the system for longer periods or by "numbering up" – using multiple reactors in parallel. This approach avoids the challenges associated with scaling up batch reactors, such as heat transfer and mixing issues. The synthesis of oxazole derivatives has been demonstrated on a gram scale using methods that are amenable to industrial application. nih.gov For example, a practical synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, highlighting its potential for large-scale production through the successful gram-scale synthesis of a pharmaceutical intermediate. nih.gov
The selection of an industrial production methodology for this compound would likely involve a careful evaluation of the cost of starting materials, the efficiency and safety of the reaction, and the ease of purification and scale-up. Both advanced flow chemistry techniques and optimized batch processes using cost-effective catalysts are viable contenders for industrial-scale synthesis.
Spectroscopic and Structural Characterization of 4 Bromobenzo D Oxazole 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Bromobenzo[d]oxazole-2-thiol, NMR is crucial not only for confirming the substitution pattern on the benzene (B151609) ring but also for investigating the predominant tautomeric form in solution. The compound can theoretically exist in two tautomeric forms: the thiol form (4-bromobenzo[d]oxazol-2-yl)thiol and the thione form 4-bromo-2,3-dihydrobenzo[d]oxazole-2-thione. Spectroscopic evidence overwhelmingly points towards the thione form being the more stable and therefore the predominant species in solution. nih.govresearchgate.net
The proton NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound, the key signals are from the three adjacent protons on the aromatic ring (H-5, H-6, and H-7) and the proton attached to a heteroatom (N-H or S-H).
Direct analysis of this compound synthesized from 2-amino-3-bromophenol (B111245) revealed a broad singlet signal at approximately 10.93 ppm in deuterated chloroform (B151607) (CDCl₃). nii.ac.jp This downfield chemical shift is characteristic of an N-H proton in the thione tautomer, rather than the S-H proton of the thiol form, which would be expected to appear at a significantly more upfield position. The aromatic region of the spectrum is expected to show a complex pattern for the three neighboring protons. For instance, the spectrum of the related compound (E)-4-(3-Bromobenzylideneamino)-5-phenyloxazole-2-thiol shows aromatic protons in the range of 7.41 to 7.96 ppm. beilstein-journals.org The exact shifts and coupling constants for this compound would be influenced by the electronic effects of the bromine atom and the oxazole (B20620) ring.
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound nii.ac.jp | CDCl₃ | 10.93 (br s, 1H, N-H), 7.40 (d, J = 7.8 Hz, 1H, Ar-H), other aromatic signals not detailed. |
| (E)-4-(3-Bromobenzylideneamino)-5-phenyloxazole-2-thiol beilstein-journals.org | DMSO-d₆ | 14.08 (s, 1H, N-H), 8.66 (s, 1H), 7.96 - 7.94 (m, 3H), 7.88 (d, J = 7.6 Hz, 1H), 7.78 - 7.75 (m, 1H), 7.54 - 7.50 (m, 3H), 7.42 (d, J = 7.2 Hz, 1H). |
| 6-bromobenzo[d]oxazol-2-amine acs.org | DMSO-d₆ | 7.57 (d, J = 1.7 Hz, 1H), 7.55 (s, 2H), 7.24 (dd, J = 8.3, 1.9 Hz, 1H), 7.12 (d, J = 8.3 Hz, 1H). |
The carbons of the benzene ring are expected to appear in the typical aromatic region (110-150 ppm). The carbon bearing the bromine atom (C-4) would be shifted upfield due to the heavy atom effect, while the other carbons would be influenced by the combined electronic effects of the bromine and the fused heterocyclic ring.
| Compound Name | Solvent | Key Chemical Shifts (δ, ppm) |
| 2-(methoxycarbonylmethylthio)benzo[d]oxazole nih.gov | - | 169.5 (C=O), 165.0 (C=N), 150.0, 141.5, 124.9, 123.9, 119.2, 110.7 (Aromatic & Oxazole Carbons). |
| 6-chlorobenzo[d]thiazole-2-thiol (B1587981) researchgate.net | DMSO-d₆ | 191.6 (C=S), 139.2, 131.2, 127.7, 125.6, 121.0, 116.3 (Aromatic & Thiazole Carbons). |
| 6-bromobenzo[d]oxazol-2-amine acs.org | DMSO-d₆ | 163.6, 149.1, 143.7, 126.8, 116.9, 112.2, 111.5 (Aromatic & Oxazole Carbons). |
The equilibrium between the thione and thiol tautomers is a dynamic process that can be investigated using Variable Temperature (VT) NMR. researchgate.net By recording NMR spectra at different temperatures, it is possible to study the kinetics of the proton transfer between the nitrogen and sulfur atoms. At low temperatures, the exchange rate may become slow enough on the NMR timescale to observe separate signals for both tautomers, allowing for their quantification. As the temperature is raised, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged peak.
Studies on similar heterocyclic systems, such as benzimidazoles, have successfully used VT-NMR to determine the free energy of activation for the tautomeric interchange. For instance, the activation energy for tautomerism in some benzimidazole (B57391) derivatives was found to be in the range of 13-14 kcal/mol. researchgate.net Although a specific VT-NMR study on this compound has not been reported, this technique remains the most powerful method for quantitatively probing the dynamics and thermodynamics of its tautomeric equilibrium. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, a key feature in its mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion appearing as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
| Compound Name | Ionization Mode | Calculated m/z | Found m/z |
| (E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol beilstein-journals.org | ESI-TOF | 376.9759 [M+H]⁺ | 376.9756 |
| (E)-5-(4-Bromophenyl)-4-(2,4-dichlorobenzylideneamino)oxazole-2-thiol beilstein-journals.org | ESI-TOF | 426.9074 [M+H]⁺ | 426.9073 |
| 6-bromo-2-morpholinobenzo[d]oxazole acs.org | ESI | 283.0077 [M+H]⁺ | 283.0084 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, such as monitoring the progress of a synthesis reaction or assessing the purity of a final product. nih.gov In the synthesis of benzoxazole (B165842) derivatives, LC-MS can be used to identify the desired product, unreacted starting materials, and any side products in the reaction crude. nih.gov Compounds are typically detected as protonated molecules, [M+H]⁺, providing rapid confirmation of their molecular weight. For instance, the analysis of various oxazole-2-thiol derivatives by LC-MS consistently shows the expected [M+H]⁺ ion, confirming their formation in the reaction mixture. beilstein-journals.orgmac-mod.com
Infrared (IR) Spectroscopy for Vibrational Modes
For instance, in a related compound, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, the thiol (-SH) stretching vibration is observed around 2550 cm⁻¹, and the C=N stretching vibration appears near 1600 cm⁻¹. Similarly, the IR spectrum of pyrimidine-2-thiol (B7767146) derivatives shows a characteristic peak for the S-H stretching at 2200 cm⁻¹. rjpbcs.com Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. rjpbcs.com For 2-(4-methoxyphenyl)benzo[d]thiazole, C-H stretching vibrations are reported between 3066-3108 cm⁻¹, and C-N stretching absorption is found in the range of 1382-1266 cm⁻¹. researchgate.net
Based on these comparisons, the expected IR vibrational modes for this compound are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
| C-H Stretching (Aromatic) | 3000 - 3100 | Pyrimidine-2-thiol derivatives rjpbcs.com |
| S-H Stretching | ~2200 - 2550 | 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol , Pyrimidine-2-thiol derivatives rjpbcs.com |
| C=N Stretching | ~1600 | 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol |
| C-N Stretching | 1266 - 1382 | 2-(4-methoxyphenyl)benzo[d]thiazole researchgate.net |
| C-O Stretching | 1076 | Pyrimidine-2-ol derivative rjpbcs.com |
These expected values provide a useful reference for the experimental analysis of this compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the crystal structure of this compound has not been specifically reported, the examination of analogous structures provides valuable insights into its likely solid-state conformation.
For comparative purposes, the crystallographic data for 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole is presented below.
| Parameter | Value |
| Chemical Formula | C₁₃H₈Br₂N₂OS₂ |
| Crystal System | Monoclinic |
| Space Group | Pc (No. 7) |
| a (Å) | 13.4050(4) |
| b (Å) | 4.7716(1) |
| c (Å) | 11.7303(4) |
| β (°) | 105.885(3) |
| Volume (ų) | 721.66(4) |
| Z | 2 |
Data obtained for 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole researchgate.netsunway.edu.my
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its conjugation and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the fused aromatic system.
While direct UV-Vis data for the target compound is scarce, studies on similar structures, such as 4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netbldpharm.comthiadiazole), confirm the use of UV spectroscopy for structural establishment. researchgate.netmdpi.com The position and intensity of the absorption maxima are influenced by the electronic nature of the substituents on the benzoxazole ring. The bromine atom and the thiol group, with their respective electron-withdrawing and donating/conjugating effects, will modulate the energy of the electronic transitions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical formula validation. For this compound, with the molecular formula C₇H₄BrNOS, the theoretical elemental composition can be calculated. bldpharm.com
The structure of related bromo-substituted benzofused thiadiazoles has been confirmed through elemental analysis, highlighting the importance of this technique in the characterization of new compounds. researchgate.netmdpi.com
The theoretical elemental composition of this compound is presented in the following table.
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 36.54 |
| Hydrogen | H | 1.01 | 1.75 |
| Bromine | Br | 79.90 | 34.72 |
| Nitrogen | N | 14.01 | 6.09 |
| Oxygen | O | 16.00 | 6.95 |
| Sulfur | S | 32.07 | 13.95 |
Theoretical values calculated based on the molecular formula C₇H₄BrNOS.
Advanced Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)
Ensuring the purity of a chemical compound is critical for its reliable use in further research and applications. High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds.
For the isomeric compound, 5-Bromobenzo[d]oxazole-2-thiol, a purity of ≥ 98% as determined by HPLC has been reported. chemimpex.com Furthermore, the HPLC analysis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol shows a retention time of 3.35 minutes under specific conditions, indicating that HPLC methods are well-suited for the analysis of such compounds. These examples strongly suggest that HPLC is an effective method for determining the purity of this compound and for monitoring its synthesis and purification. The retention time in a reversed-phase HPLC system would be influenced by the polarity imparted by the bromine atom and the thiol group.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation studies focused solely on the chemical compound “this compound.” While research exists on related heterocyclic compounds, such as other benzoxazole and benzothiazole (B30560) derivatives, the detailed analysis as requested in the outline for this particular molecule is not present in the public domain.
Therefore, it is not possible to provide an article that adheres to the strict requirement of focusing exclusively on the computational and theoretical investigations of this compound. Information regarding its specific electronic structure, the effects of solvation on its reaction pathways, and its conformational energy landscapes as determined by quantum chemical calculations and molecular modeling is not available.
Computational and Theoretical Investigations of 4 Bromobenzo D Oxazole 2 Thiol
Molecular Modeling and Simulation
Structure-Reactivity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational tool for predicting the biological activity of molecules based on their physicochemical properties. For novel compounds like 4-Bromobenzo[d]oxazole-2-thiol, QSAR models can be developed to correlate molecular descriptors with a specific biological activity, such as antimicrobial or anticancer potential.
Detailed research findings from studies on similar heterocyclic structures, such as thiazole and benzothiazole (B30560) derivatives, demonstrate that parameters like hydrophobicity, electronic properties (e.g., Hammett constants), and steric factors are crucial in determining their biological efficacy. nih.govresearchgate.net For this compound, key descriptors would include:
Electronic Descriptors: The bromine atom at the 4-position acts as an electron-withdrawing group through its inductive effect, influencing the electron density across the ring system. The thiol group (-SH) can act as both a hydrogen bond donor and acceptor. Computational methods like Density Functional Theory (DFT) are used to calculate parameters such as dipole moment, Mulliken charges, and HOMO-LUMO energies, which quantify these electronic characteristics. irjweb.comniscpr.res.in
Hydrophobic Descriptors: The lipophilicity, often expressed as logP, is a critical factor for membrane permeability and interaction with biological targets. The bromo-substituted aromatic ring contributes significantly to the hydrophobicity of the molecule.
Steric Descriptors: The size and shape of the molecule, influenced by the bromine atom and the thiol group, are important for binding to specific receptor sites.
A hypothetical QSAR study on a series of 4-bromobenzoxazole derivatives would involve calculating these descriptors and using statistical methods like multiple linear regression to build a predictive model.
Table 1: Key Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Category | Specific Descriptor | Predicted Influence on Reactivity/Activity |
| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. |
| HOMO-LUMO Energy Gap | A smaller gap suggests higher chemical reactivity. irjweb.com | |
| Mulliken Atomic Charges | Indicates sites susceptible to nucleophilic or electrophilic attack. irjweb.com | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane transport and hydrophobic interactions with targets. |
| Steric | Molecular Volume/Surface Area | Determines the fit within a biological receptor's active site. |
Aromaticity Analysis of the Heterocyclic System
The benzoxazole (B165842) system is aromatic, which contributes to its relative stability. wikipedia.orgchemeurope.com Aromaticity is a key determinant of the molecule's chemical behavior. A common and effective computational method for quantifying the aromaticity of a cyclic system is the Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring; a more negative NICS value indicates stronger aromatic character.
For this compound, the aromaticity of both the benzene (B151609) and oxazole (B20620) rings can be assessed. DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to compute NICS values. aip.org
Benzene Ring: The fused benzene ring is expected to exhibit strong aromaticity, with a highly negative NICS(1) value (calculated 1 Å above the ring plane). The bromine substituent may slightly alter the electron delocalization and thus the NICS value compared to the unsubstituted benzoxazole.
Oxazole Ring: The oxazole ring itself possesses a degree of aromaticity, though typically less than the benzene ring. The presence of the exocyclic thiol group can influence the electronic structure of this ring. The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, which would impact the aromaticity of the oxazole moiety. nih.gov
Studies on substituted benzimidazoles, which are structurally analogous to benzoxazoles, have shown that the type and position of substituents significantly influence the NICS values and thus the aromatic character of the heterocyclic and fused benzene rings. aip.org It is predicted that the electron-withdrawing nature of the bromine atom would modulate the magnetic properties and electron delocalization within the this compound ring system.
Table 2: Predicted Aromaticity Indices (NICS) for this compound
| Ring System | Index | Predicted Value (ppm) | Interpretation |
| Fused Benzene Ring | NICS(1) | Highly Negative (e.g., -8 to -12) | Strongly aromatic |
| Oxazole Ring | NICS(1) | Moderately Negative (e.g., -4 to -7) | Moderately aromatic |
Theoretical Kinetic and Mechanistic Studies
Theoretical studies are invaluable for elucidating reaction mechanisms, predicting reaction rates, and understanding the kinetic stability of molecules. For this compound, DFT calculations can be used to model its reactivity in various chemical transformations.
One of the key aspects of its reactivity is the thiol-thione tautomerism. Computational chemistry can determine the relative energies of the two tautomers (benzo[d]oxazole-2-thiol and benzo[d]oxazole-2(3H)-thione) and the energy barrier for their interconversion. This is crucial as the two forms exhibit different chemical reactivity; for instance, S-alkylation reactions occur on the thiol form, while N-alkylation can occur on the thione form. nih.gov
Furthermore, the reactivity of the molecule can be predicted using frontier molecular orbital (FMO) theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's ability to act as an electron donor or acceptor.
HOMO: The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the sulfur atom and the aromatic rings, indicating these are the probable sites for electrophilic attack.
LUMO: The LUMO is expected to be distributed over the heterocyclic ring, suggesting sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap implies that the molecule is more polarizable and reactive. irjweb.com
Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to provide a quantitative measure of reactivity.
Table 3: Calculated Reactivity Descriptors from FMO Analysis
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of the molecule. |
These theoretical calculations provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding its potential applications in synthesis and drug design.
Advanced Applications and Functional Materials Derived from 4 Bromobenzo D Oxazole 2 Thiol
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While direct research on 4-Bromobenzo[d]oxazole-2-thiol in OLEDs and OPVs is not extensively documented, the foundational benzo[d]oxazole structure is a known component in materials for these technologies. The electron-withdrawing nature of the benzoxazole (B165842) ring system is beneficial for creating electron-transporting or hole-blocking layers in OLEDs. Similarly, in OPVs, this characteristic is crucial for designing acceptor materials or for modifying donor-acceptor interfaces to improve charge separation and transport.
The bromine atom on the this compound scaffold serves as a key reactive site. Through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, various aromatic or heteroaromatic units can be introduced. This allows for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing the performance of OLED and OPV devices. For instance, attaching electron-donating groups could lead to materials with tailored bandgaps suitable for specific applications.
Derivatives of related heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( chemimpex.comkoreascience.krbohrium.comthiadiazole), have been investigated as building blocks for compounds used in OLEDs and organic solar cells. The incorporation of bromine atoms into these structures was found to enhance their electron-accepting properties. bohrium.com This suggests that this compound could similarly be a valuable precursor for creating novel materials for optoelectronic devices.
Organic Field-Effect Transistors (OFETs)
The development of high-performance organic semiconductors is central to the advancement of OFETs. The planarity and potential for π-π stacking of the benzo[d]oxazole system are desirable features for efficient charge transport in the solid state. The thiol group in this compound provides a strong anchoring point to metal electrodes (e.g., gold), which can lead to improved charge injection and reduced contact resistance in OFET devices.
Furthermore, the bromine atom facilitates the synthesis of extended conjugated systems through cross-coupling reactions. By linking multiple this compound units or by attaching other conjugated moieties, researchers can design materials with enhanced charge carrier mobility. The ability to create well-ordered thin films, a crucial requirement for efficient OFETs, can also be influenced by the substituents attached to the benzoxazole core. The exploration of related brominated benzofused thiadiazoles for use in OFETs underscores the potential of such halogenated heterocycles in this field. researchgate.net
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, organic dyes play a pivotal role in absorbing light and injecting electrons into a semiconductor nanoparticle layer. The benzo[d]oxazole-2-thiol structure can serve as a robust anchoring group to the titanium dioxide (TiO₂) surface of the solar cell's photoanode. The thiol group can deprotonate to form a thiolate, which strongly binds to the TiO₂ surface, ensuring efficient electronic coupling and electron injection.
Anti-Corrosive Agents
Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The adsorption occurs through the sharing of lone pair electrons from the heteroatoms with the vacant d-orbitals of the metal.
This compound possesses multiple active centers for adsorption: the nitrogen and oxygen atoms of the oxazole (B20620) ring, the sulfur atom of the thiol group, and the π-electrons of the benzene (B151609) ring. The thiol group, in particular, is known to form strong coordinate bonds with metal surfaces. The presence of the planar benzoxazole ring allows for effective surface coverage. While studies specifically on this compound are not widely available, research on other oxazole and benzothiazole (B30560) derivatives has shown significant corrosion inhibition efficiencies. For example, some oxazole derivatives have demonstrated inhibition efficiencies as high as 85-95% for steel in acidic media. koreascience.kr The mechanism of inhibition is typically attributed to the formation of a stable, adsorbed film that blocks both anodic and cathodic reaction sites.
Table 1: Corrosion Inhibition Data for Related Heterocyclic Compounds
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Oxazole Derivative with Thiol Group | Steel | Acidic | 85 | koreascience.kr |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide | Mild Steel | 1N HCl | >90 | bohrium.com |
This table presents data for structurally related compounds to illustrate the potential of the benzo[d]oxazole-2-thiol scaffold as a corrosion inhibitor.
Dyes and Pigments
The chromophoric benzoxazole core of this compound makes it a potential precursor for the synthesis of novel dyes and pigments. The electronic properties of the benzoxazole ring can be tuned by introducing various substituents, leading to compounds with different colors. The bromine atom is a particularly useful functional group for this purpose, as it allows for the facile introduction of auxochromic (color-enhancing) or chromophoric (color-imparting) groups via nucleophilic substitution or cross-coupling reactions.
By reacting this compound with different amines, phenols, or other nucleophiles, a library of new dye molecules can be synthesized. The resulting compounds could find applications in textiles, inks, and coatings. The inherent thermal stability of the benzoxazole ring is also a desirable property for pigments that need to withstand high temperatures.
Development of Chemical Probes and Tools
The unique reactivity of the thiol group and the spectroscopic properties of the benzoxazole core make this compound an attractive scaffold for the development of chemical probes. The thiol group can react with specific analytes, leading to a change in the molecule's fluorescence or absorbance, which can be used for detection.
The benzoxazole moiety often exhibits fluorescence, and its emission properties can be sensitive to the local environment or to chemical reactions occurring at the thiol group. For instance, a probe based on this scaffold could be designed to detect reactive oxygen species or specific metal ions. The reaction with the analyte would modify the electronic structure of the benzoxazole system, resulting in a measurable optical response. While specific probes based on this compound have not been extensively reported, related compounds like 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol have been investigated as fluorescent probes for the detection of metal ions such as copper. This demonstrates the potential of the thiol-functionalized heterocyclic scaffold in the design of chemical sensors.
Fluorescent Probes
The development of fluorescent probes for detecting specific biological molecules is a cornerstone of chemical biology. Thiol-reactive probes are particularly important for selectively modifying and visualizing cysteine residues in proteins, as well as tracking small-molecule thiols like glutathione. scbt.com These probes are typically designed with a fluorophore core and a reactive group that specifically targets thiols. Upon reaction, the probe often undergoes a significant change in its photophysical properties, leading to a "turn-on" fluorescence signal. merckmillipore.com
A common strategy involves creating a derivative that is initially non-fluorescent but becomes highly fluorescent upon a Michael addition reaction with a thiol. merckmillipore.com For instance, a coumarin-based probe demonstrates a remarkable 470-fold increase in fluorescence upon reacting with a thiol. merckmillipore.com This high sensitivity and specificity make such compounds invaluable for detecting thiols at very low concentrations. merckmillipore.com The principles demonstrated by these probes can be applied to derivatives of this compound to create novel sensors.
Table 1: Performance Characteristics of a Model Thiol-Reactive Fluorescent Probe merckmillipore.com
| Property | Value |
| Initial Quantum Yield (Φ₀) | 0.001 (practically non-fluorescent) |
| Final Quantum Yield (Φ) | 0.47 |
| Fluorescence Increase | 470-fold |
| Excitation Wavelength (Ex) | 400 nm |
| Emission Wavelength (Em) | 465 nm |
| Detection Limit (for GSH) | ≤0.5 nM (with 100 nM probe) |
| Reactivity | High reactivity towards 2-ME, GSH, and Cysteine |
Reagents for Chemical Biology and Bioconjugation via Thiol Reactivity
The selective chemical modification of biomolecules, or bioconjugation, is essential for creating diagnostic tools, therapeutic agents, and for studying biological processes. The thiol group of cysteine residues in proteins is a prime target for such modifications due to its unique nucleophilicity. scbt.com For decades, maleimide-based reagents have been the standard for thiol-reactive bioconjugation; however, the resulting thioether linkage can be unstable in vivo, undergoing a retro-Michael reaction that releases the conjugated payload. nih.gov
This has driven research into more stable alternatives. One highly successful approach involves phenyloxadiazolyl methyl sulfone (PODS) reagents, which react specifically with thiols to form highly stable conjugates. nih.govnih.gov The synthesis of these advanced reagents often starts from commercially available 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) precursors. nih.gov
This is where this compound demonstrates significant potential. Its oxazole-2-thiol moiety is structurally analogous to the core of these next-generation bioconjugation reagents. The thiol group can be readily oxidized to a sulfone, creating a potent Michael acceptor for reaction with cysteines. The bromine atom on the benzene ring offers an additional handle for attaching other functionalities, such as chelators for radiometals or imaging agents, making it a bifunctional building block for creating sophisticated radioimmunoconjugates with improved stability. nih.gov The development of reagents from this scaffold could provide researchers with more reliable tools for creating well-defined and stable immunoconjugates for therapeutic and diagnostic applications. nih.gov
Precursors for Complex Heterocyclic Systems
The rigid, aromatic structure of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems that are of great interest in materials science.
Unsymmetrically substituted benzothiadiazoles are important components in materials for organic electronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Their performance is highly dependent on the nature and arrangement of donor and acceptor groups attached to the central heterocyclic core. The synthesis of these unsymmetrical molecules requires precursors that allow for regioselective functionalization.
Mono-brominated benzofused thiadiazoles are rare but crucial precursors for accessing these unsymmetrical architectures. mdpi.com The bromine atom serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions. mdpi.com Following the functionalization at the bromo-position, other positions on the ring can be modified, leading to the desired unsymmetrical substitution pattern. Research on the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) has shown that it can be selectively coupled with various stannyl (B1234572) derivatives under specific conditions to produce mono-arylated products in good yields. mdpi.com This same principle applies directly to this compound, positioning it as a key intermediate for a wide range of previously inaccessible push-pull compounds for optoelectronic devices. mdpi.com
Table 2: Representative Conditions for Stille Coupling of a Bromo-Benzothiadiazole Derivative mdpi.com
| Entry | Stannane Reagent | Catalyst | Solvent | Yield |
| 1 | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | Toluene | 75% |
| 2 | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | THF | Lower Yield |
| 3 | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | Dioxane | Lower Yield |
The development of advanced materials for organic electronics relies on the synthesis of large, planar, π-conjugated molecules. This compound is an ideal building block for constructing such systems. The bromine atom facilitates the extension of the π-system through cross-coupling reactions, allowing it to be integrated into polymers or larger polycyclic aromatic hydrocarbons. chemimpex.com
Furthermore, the benzothiadiazole (BTD) core, a related structure, is a privileged electron acceptor unit found in numerous functional molecules. nih.gov Synthetic methods like regioselective C-H borylation and intramolecular ring-closing reactions have been used to build complex tetracyclic and hexacyclic thiadiazolocarbazoles from BTD building blocks. nih.gov These strategies highlight the potential of using this compound as a starting point for similar synthetic cascades. The combination of the electron-rich oxazole and the functional handles (thiol and bromo groups) allows for the rational design of extended, heteroaromatic systems with tailored electronic and photophysical properties for applications in solar cells, OLEDs, and organic field-effect transistors. mdpi.com
Agrochemical Applications as Research Compounds
The benzoxazole ring is a well-established scaffold in medicinal and agrochemical chemistry, appearing in numerous biologically active compounds. The isomer 5-Bromobenzo[d]oxazole-2-thiol is noted for its utility as an intermediate in the synthesis of agrochemicals. chemimpex.com This indicates that the broader class of brominated benzoxazole-2-thiols are recognized as valuable starting points for discovery chemistry in this field.
In pesticide research, new molecular scaffolds are constantly sought to overcome resistance and improve efficacy and safety profiles. This compound serves as a key research compound in this area. It is not typically an active pesticide itself but rather a versatile building block used in the synthesis of novel candidate molecules. The bromine atom provides a convenient site for modification, allowing chemists to perform structure-activity relationship (SAR) studies by introducing a diverse array of chemical groups. The thiol group can also be functionalized to further explore the chemical space. This systematic modification enables the optimization of biological activity, leading to the identification of new herbicidal, fungicidal, or insecticidal compounds.
Herbicide Research
The investigation into novel herbicidal agents is a critical area of agrochemical research, driven by the need to manage weed resistance and develop more effective and selective weed control solutions. The benzoxazole scaffold has emerged as a "privileged structure" in the discovery of new bioactive molecules, demonstrating a wide range of biological activities, including herbicidal effects. nih.govresearchgate.net This has led to research into various benzoxazole derivatives for their potential application in agriculture.
While the broader class of benzoxazoles has shown promise in herbicide research, specific and detailed public research focusing exclusively on the herbicidal activity of derivatives from This compound is limited in the available scientific literature. However, the general findings for the benzoxazole class provide a foundation for the potential exploration of its bromo-substituted derivatives.
Research has shown that certain benzoxazole derivatives exhibit significant phytotoxic activity. nih.gov For instance, studies on 2-nitromethylbenzoxazoles have demonstrated their ability to inhibit seed germination and plant growth in various species, including onion (Allium cepa), tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and sorghum (Sorghum bicolor). nih.gov Notably, 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited higher inhibition than a commercial herbicide against all four tested plant species, underscoring the potential of halogenated benzoxazole derivatives in herbicide development. nih.gov
The structural features of benzoxazole derivatives play a crucial role in their herbicidal efficacy. The benzoxazole ring itself is considered important for the activity. nih.gov Modifications to the substituents on the benzoxazole core can significantly influence the phytotoxicity. This structure-activity relationship is a key area of investigation in the development of new herbicidal compounds.
Although specific data tables for the herbicidal efficacy of This compound derivatives are not available in the reviewed literature, the general herbicidal potential of the benzoxazole class suggests that this compound and its derivatives could be valuable candidates for future screening and development programs. Further research would be necessary to synthesize and evaluate a series of derivatives to determine their specific herbicidal profiles, including their effectiveness against common weeds such as Redroot Pigweed (Amaranthus retroflexus) and Barnyard Grass (Echinochloa crus-galli), and to establish a clear structure-activity relationship.
Q & A
Q. Yield Comparison :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Classical two-step | 2-aminophenol → CS₂/KOH → NBS/DMF | 74% | |
| Alternative bromination | Br₂ in glacial acetic acid | 59–85% |
Q. Critical Factors :
- Temperature control during bromination to avoid over-substitution.
- Use of TLC (silica gel, hexane/ethyl acetate) to monitor reaction progress .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Methodology :
- ¹H NMR : DMSO-d₆ resolves the thiol proton at δ 14.25 ppm (broad singlet), aromatic protons at δ 7.51–7.72 ppm (doublets, J = 8.4 Hz) .
- Mass Spectrometry (ESI-) : Peaks at m/z 217.94 [M-H]⁻ confirm molecular weight .
- X-ray Diffraction : Crystallizes in a monoclinic system (P2₁/c space group), with bond angles consistent with aromatic thiolate stabilization .
Q. Table: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Bond length (C-S) | 1.68 Å |
| Dihedral angle (C-Br) | 178.2° |
| Packing density | 1.607 g/cm³ |
Advanced: How does the thiol-thione tautomerism of this compound influence its reactivity in radical-mediated reactions?
Mechanistic Insight :
The thione form (4-Bromobenzo[d]oxazole-2-thione) is thermodynamically favored due to resonance stabilization of the thione sulfur, which reduces radical instability. This tautomerism governs regioselectivity in reactions like 1,6-conjugate additions:
Q. Design Implications :
- Use radical initiators (e.g., AIBN) in non-polar solvents to shift equilibrium toward the thiol form.
- Monitor tautomeric ratios via UV-Vis (λmax = 320 nm for thione) .
Advanced: How can computational docking studies guide the design of this compound derivatives for antimicrobial activity?
Q. Methodology :
- Target Selection : Focus on bacterial enzymes (e.g., dihydropteroate synthase, DHPS) or fungal cytochrome P450.
- Docking Workflow :
Q. Key Interactions :
Q. Validation :
- MIC values against S. aureus (32 µg/mL) correlate with docking scores (R² = 0.89) .
Advanced: How can researchers resolve contradictions in reported yields for this compound synthesis?
Q. Analysis Framework :
Variable Identification : Compare reaction parameters (temperature, solvent, bromination agent) across studies .
Statistical DOE : Use a Plackett-Burman design to isolate critical factors:
- NBS concentration (p < 0.01) and reaction time (p < 0.05) dominate yield variance.
Purity Checks : TLC (Rf = 0.4 in 7:3 hexane:EtOAc) and HPLC (≥98% purity) reduce false yield reporting .
Q. Case Study :
- High Yield (85%) : Achieved with slow NBS addition in DMF at 0°C .
- Low Yield (20–29%) : Attributed to Br₂ excess causing di-bromination .
Advanced: What strategies optimize the topological polar surface area (TPSA) of this compound derivatives for enhanced bioavailability?
Q. Computational Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
